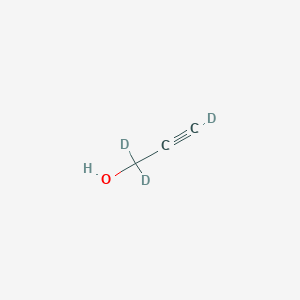
1,1,3-Trideuterioprop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trideuterioprop-2-yn-1-ol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of prop-2-yn-1-ol, where three hydrogen atoms are replaced by deuterium. Deuterated compounds are often used in scientific research due to their unique properties, such as altered reaction kinetics and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Trideuterioprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the deuteration of propargyl alcohol. This process typically uses deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to achieve high yields and purity of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Trideuterioprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,1,3-Trideuterioprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its unique isotopic properties.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trideuterioprop-2-yn-1-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it useful in studying reaction mechanisms and pathways. The compound can participate in various chemical reactions, including cycloaddition and substitution, depending on the conditions and reagents used.
Comparación Con Compuestos Similares
Prop-2-yn-1-ol: The non-deuterated version of the compound.
1,1,3-Trideuterioprop-2-yn-1-amine: A similar deuterated compound with an amine group instead of a hydroxyl group.
1,1,3-Trideuterioprop-2-yn-1-thiol: A thiol analog of the compound.
Uniqueness: 1,1,3-Trideuterioprop-2-yn-1-ol is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it valuable in scientific research for studying reaction mechanisms, metabolic pathways, and improving the stability and pharmacokinetics of pharmaceuticals.
Propiedades
Fórmula molecular |
C3H4O |
|---|---|
Peso molecular |
59.08 g/mol |
Nombre IUPAC |
1,1,3-trideuterioprop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1D,3D2 |
Clave InChI |
TVDSBUOJIPERQY-QAOQSSEZSA-N |
SMILES isomérico |
[2H]C#CC([2H])([2H])O |
SMILES canónico |
C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)


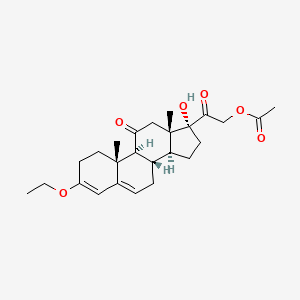
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)

![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)

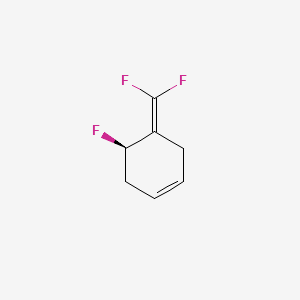
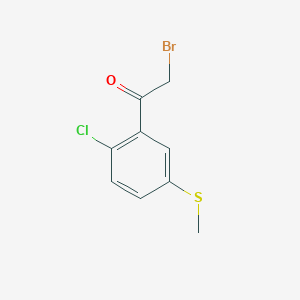
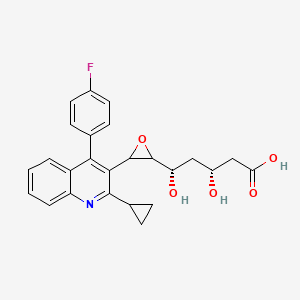
![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)


